2-Fluoro-5-(piperidin-3-yl)pyridine
Overview
Description
2-Fluoro-5-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative that incorporates a piperidine ring. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(piperidin-3-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-bromo-5-fluoropyridine with piperidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature . Another method involves the use of fluorinating agents like copper(II) fluoride (CuF2) and aluminum fluoride (AlF3) at elevated temperatures (450-500°C) to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating agents and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness. High-pressure and high-temperature reactors are commonly used to achieve the necessary reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(piperidin-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridines.
Scientific Research Applications
2-Fluoro-5-(piperidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and insecticides.
Radiopharmaceuticals: Fluorinated pyridines are investigated for their use in positron emission tomography (PET) imaging agents.
Material Science: The compound’s unique properties make it a candidate for the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the piperidine ring.
2-Fluoro-3-bromopyridine: Another fluorinated pyridine derivative with different substitution patterns.
5-Fluoro-2-methylpyridine: A methyl-substituted fluoropyridine with distinct chemical reactivity.
Uniqueness
2-Fluoro-5-(piperidin-3-yl)pyridine is unique due to the presence of both the fluorine atom and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The piperidine ring enhances the compound’s potential for biological activity, while the fluorine atom contributes to its stability and reactivity.
Properties
IUPAC Name |
2-fluoro-5-piperidin-3-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURSPNFINZQRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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